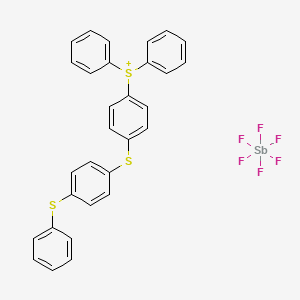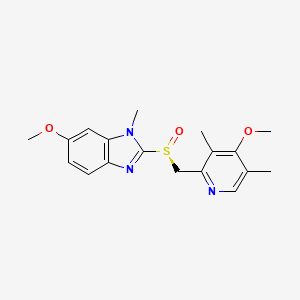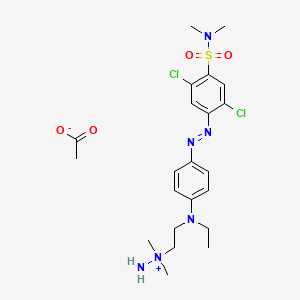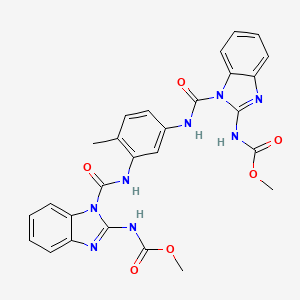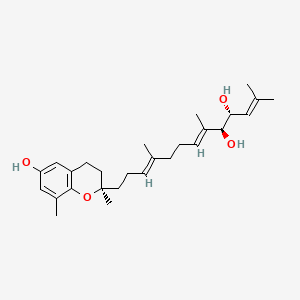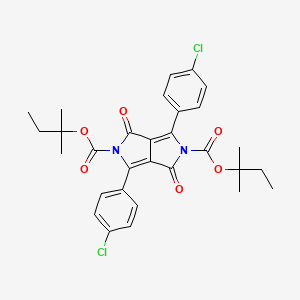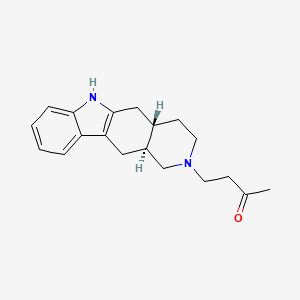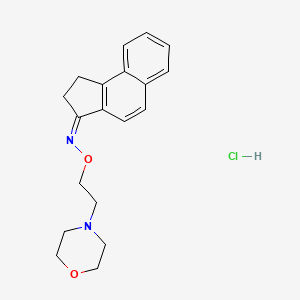
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride is a complex organic compound with a unique structure that combines elements of benzene, indene, and morpholine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benz(e)inden-3-one core, followed by the introduction of the morpholinyl group through a series of substitution reactions. The final step involves the formation of the oxime and its subsequent conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Benz[e]inden-3-one, 1,2-dihydro-2-methyl-: A related compound with a similar core structure but different substituents.
1,1,2-Trimethyl-1H-benz[e]indole: Another compound with a benz[e]indole core, used in dye synthesis and other applications.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride is unique due to its combination of structural elements, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
157596-37-7 |
|---|---|
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
(Z)-N-(2-morpholin-4-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-2-4-16-15(3-1)5-6-18-17(16)7-8-19(18)20-23-14-11-21-9-12-22-13-10-21;/h1-6H,7-14H2;1H/b20-19-; |
Clé InChI |
AXLPRIFSGGFOPM-BLTQDSCZSA-N |
SMILES isomérique |
C1C/C(=N/OCCN2CCOCC2)/C3=C1C4=CC=CC=C4C=C3.Cl |
SMILES canonique |
C1CC(=NOCCN2CCOCC2)C3=C1C4=CC=CC=C4C=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


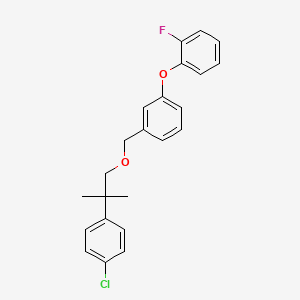
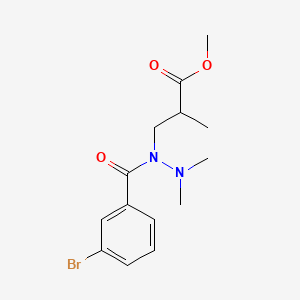
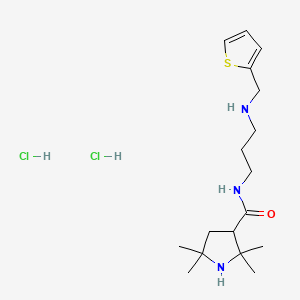
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)

